

# Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Coumaphos Analysis

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## Compound of Interest

Compound Name: Coumaphos

Cat. No.: B1669454

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## Introduction

**Coumaphos** is an organophosphate insecticide and acaricide used to control a variety of pests in livestock and bees. Due to its potential toxicity, regulatory bodies in many countries have established maximum residue limits (MRLs) for **Coumaphos** in food products such as honey and animal tissues.<sup>[1]</sup> High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of **Coumaphos** residues. This document provides detailed protocols and application notes for the analysis of **Coumaphos** using reverse-phase HPLC with UV detection, intended for researchers, scientists, and professionals in drug development and food safety.

## Principle of Analysis

The methods described utilize reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. **Coumaphos**, a relatively nonpolar compound, is retained by the stationary phase and its elution is controlled by varying the polarity of the mobile phase, typically a mixture of acetonitrile and water. Detection is achieved by a UV detector set at a wavelength where **Coumaphos** exhibits strong absorbance.

## Section 1: Chromatographic Conditions

A validated HPLC method for the simultaneous analysis of **Coumaphos** and other acaricides has been developed using an Agilent 1260 Infinity LC system.[1] The conditions are suitable for achieving excellent separation and sensitivity.

Table 1: HPLC Method Parameters

Parameter	Specification
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)[1]
Mobile Phase	A: WaterB: Acetonitrile[1]
Gradient	40% to 90% Acetonitrile[1]
Flow Rate	1.0 mL/min[1]
Column Temperature	25 °C[2]
Injection Volume	20 µL
Detection	UV Absorbance at 290 nm[1]
Run Time	Approximately 20 minutes[1]

## Section 2: Experimental Protocols

### Protocol 2.1: Standard Solution Preparation

- Primary Stock Solution (1000 mg/L): Accurately weigh 10.0 mg of **Coumaphos** reference standard (purity ≥ 98%) into a 10 mL volumetric flask.[3] Dissolve and make up to the mark with acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions) to create concentrations ranging from the Limit of Quantitation (LOQ) to an upper concentration that brackets the expected sample concentrations. These solutions are used to construct a calibration curve.

## Protocol 2.2: Sample Preparation - Extraction from Honey

This protocol is adapted from established methods for acaricide residue analysis in honey.[3][4]

- Sample Homogenization: Weigh 10.0 g of a representative honey sample into a 50 mL centrifuge tube.[3]
- Acidification: Add 10 mL of 0.1 mol/L hydrochloric acid and homogenize the mixture thoroughly using a vortex mixer or homogenizer.[3]
- Liquid-Liquid Extraction (LLE): Add 20 mL of an acetone/n-hexane (1:2, v/v) mixture to the tube.[3] Homogenize for 5 minutes and then centrifuge at 3,000 rpm for 5 minutes.[3]
- Collection: Carefully collect the upper organic layer (supernatant) and transfer it to a clean flask.[3]
- Re-extraction: Add another 15 mL of n-hexane to the residue, repeat the homogenization and centrifugation steps, and combine the organic layers.[3]
- Drying: Dehydrate the combined extract by passing it through anhydrous sodium sulfate.[3]
- Concentration: Evaporate the solvent at a temperature below 40°C using a rotary evaporator or a gentle stream of nitrogen.[3][5]
- Reconstitution: Dissolve the dried residue in a precise volume (e.g., 2.0 mL) of a solvent compatible with the HPLC mobile phase (e.g., acetonitrile/water mixture).[5]
- Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

## Section 3: Method Validation Summary

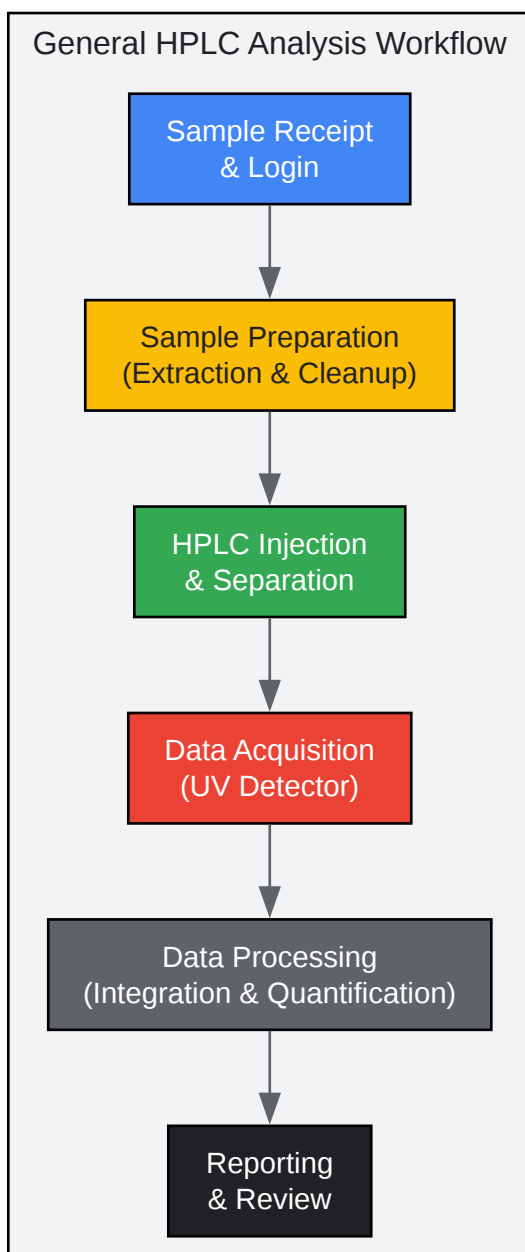
Method validation ensures that the analytical procedure is fit for its intended purpose.[6] Key validation parameters for **Coumaphos** analysis are summarized below, based on performance data from published methods.[1][4]

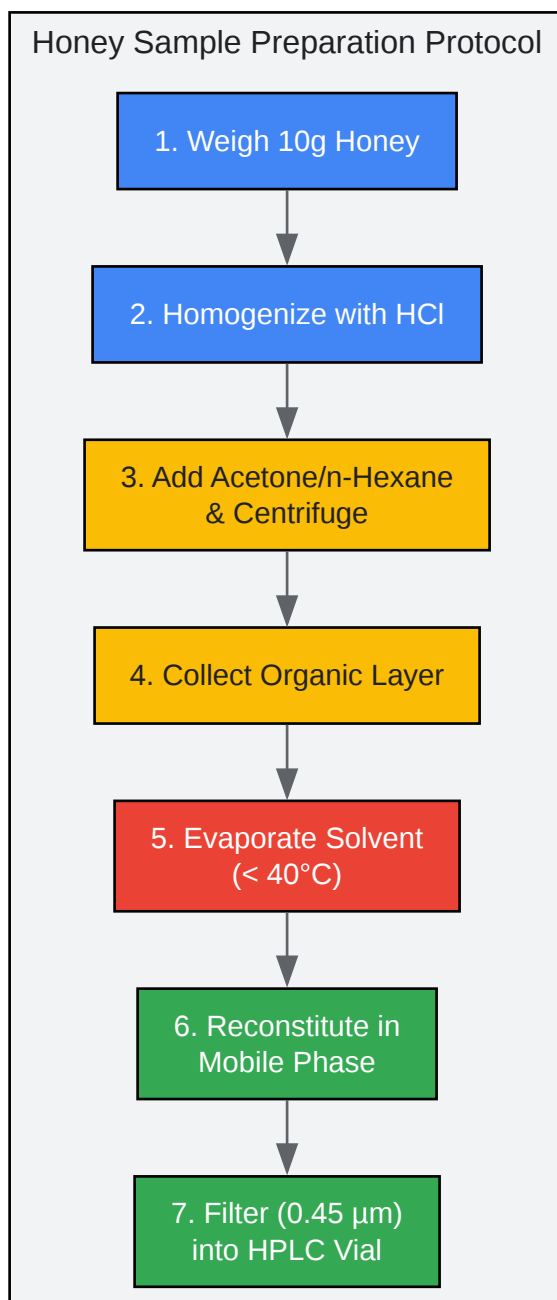
Table 2: Summary of Method Validation Parameters

Parameter	Typical Value	Description
Linearity ( $r^2$ )	> 0.999[1]	The ability of the method to produce results proportional to the analyte concentration over a given range.[6]
Limit of Detection (LOD)	0.2 - 1.5 $\mu\text{g/L}$ (ppb)[1][4]	The lowest analyte concentration that can be reliably distinguished from background noise.[6]
Limit of Quantitation (LOQ)	< 1.8 ng / 20 $\mu\text{L}$ injection[1]	The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.[6]
Accuracy (Recovery)	64 - 94%[4]	The closeness of the measured value to the true value, often expressed as a percentage recovery of a spiked sample.[6]
Precision (RSD)	< 15%[4]	The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

## Section 4: Visualized Workflows

The following diagrams illustrate the logical flow of the **Coumaphos** analysis process.





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